molecular formula C10H17NO3 B13748238 4-(Cyclopropylmethylamino)oxane-4-carboxylic acid

4-(Cyclopropylmethylamino)oxane-4-carboxylic acid

Katalognummer: B13748238
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: HXJWHDYOYWRKPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound that features a cyclopropylmethylamino group attached to a tetrahydro-2H-pyran ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a cyclopropylmethylamine derivative, with a tetrahydro-2H-pyran intermediate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

4-(cyclopropylmethylamino)oxane-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-9(13)10(3-5-14-6-4-10)11-7-8-1-2-8/h8,11H,1-7H2,(H,12,13)

InChI-Schlüssel

HXJWHDYOYWRKPF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC2(CCOCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.